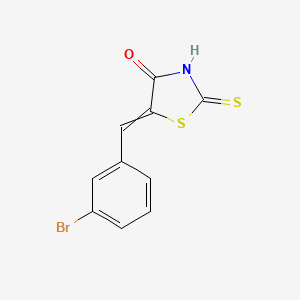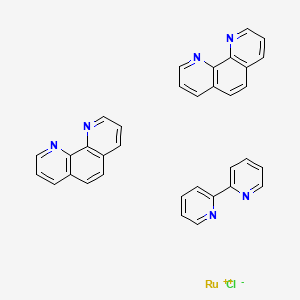
2-(2-hydroxy-5-nitrophenyl)quinazolin-4(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-hydroxy-5-nitrophenyl)quinazolin-4(3H)-one is a synthetic organic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been studied for their potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-hydroxy-5-nitrophenyl)quinazolin-4(3H)-one typically involves the condensation of 2-aminobenzamide with a suitable aldehyde or ketone, followed by cyclization. The reaction conditions may include the use of acidic or basic catalysts, solvents such as ethanol or methanol, and heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-hydroxy-5-nitrophenyl)quinazolin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The compound can be oxidized to form quinazolinone derivatives with different functional groups.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Reduction: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amino derivative, while substitution reactions could introduce various functional groups at the hydroxyl position.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the treatment of cancer or infectious diseases.
Industry: Used in the development of new materials or as a precursor for other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-(2-hydroxy-5-nitrophenyl)quinazolin-4(3H)-one would depend on its specific biological target. Generally, quinazolinone derivatives can interact with various molecular targets, such as enzymes or receptors, to exert their effects. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(2-hydroxyphenyl)quinazolin-4(3H)-one
- 2-(2-nitrophenyl)quinazolin-4(3H)-one
- 2-(2-hydroxy-5-methylphenyl)quinazolin-4(3H)-one
Uniqueness
2-(2-hydroxy-5-nitrophenyl)quinazolin-4(3H)-one is unique due to the presence of both hydroxyl and nitro groups on the phenyl ring. This combination of functional groups can influence its chemical reactivity and biological activity, making it distinct from other quinazolinone derivatives.
Propriétés
Formule moléculaire |
C14H9N3O4 |
|---|---|
Poids moléculaire |
283.24 g/mol |
Nom IUPAC |
2-(2-hydroxy-5-nitrophenyl)-3H-quinazolin-4-one |
InChI |
InChI=1S/C14H9N3O4/c18-12-6-5-8(17(20)21)7-10(12)13-15-11-4-2-1-3-9(11)14(19)16-13/h1-7,18H,(H,15,16,19) |
Clé InChI |
IXPRIIDISZNEDY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=O)NC(=N2)C3=C(C=CC(=C3)[N+](=O)[O-])O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-({6-[(6-{7,10-dihydroxy-3a,6,6,9b,11a-pentamethyl-1H,2H,3H,3bH,4H,7H,8H,9H,9aH,10H,11H-cyclopenta[a]phenanthren-1-yl}-2-hydroxy-2-methylheptan-3-yl)oxy]-3,4-dihydroxy-5-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}oxan-2-yl}methoxy)-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12496943.png)


![1-{2-[(1,3-Benzodioxol-5-ylmethyl)amino]-2-oxoethyl}-6-oxo-1,6-dihydropyridine-3-carboxylic acid](/img/structure/B12496963.png)

![N-[3-cyano-4-(2-methoxyphenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-2-yl]acetamide](/img/structure/B12496970.png)
![5-({3-Methoxy-4-[(3-methylbenzyl)oxy]benzyl}amino)-2-(morpholin-4-yl)benzoic acid](/img/structure/B12496978.png)
![2-{4-[(E)-(pyridin-3-ylimino)methyl]phenoxy}acetamide](/img/structure/B12496982.png)


![Methyl 4-(4-benzylpiperazin-1-yl)-3-{[(2-bromophenyl)carbonyl]amino}benzoate](/img/structure/B12497002.png)

![N-[2-(cyclohex-1-en-1-yl)ethyl]-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)glycinamide](/img/structure/B12497018.png)
![2,6-Dimethoxy-4-{[4-(3-methylbenzyl)piperazin-1-yl]methyl}phenol](/img/structure/B12497033.png)
